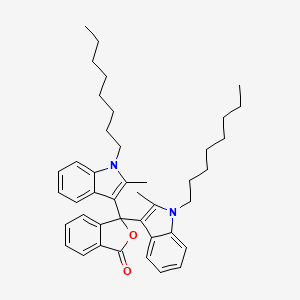

1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)-

描述

BenchChem offers high-quality 1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3,3-bis(2-methyl-1-octylindol-3-yl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H52N2O2/c1-5-7-9-11-13-21-29-43-31(3)39(34-24-16-19-27-37(34)43)42(36-26-18-15-23-33(36)41(45)46-42)40-32(4)44(30-22-14-12-10-8-6-2)38-28-20-17-25-35(38)40/h15-20,23-28H,5-14,21-22,29-30H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEUNIAGBKGZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(N(C6=CC=CC=C65)CCCCCCCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068539 | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50292-95-0 | |

| Record name | Red I 6B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50292-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050292950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)-, also known by its CAS number 50292-95-0, is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C42H52N2O2

- Molecular Weight : 634.88 g/mol

- Structure : The compound features a unique isobenzofuranone core substituted with two indole groups, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to 1(3H)-Isobenzofuranone exhibit significant antitumor activity. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific structure of 1(3H)-Isobenzofuranone may enhance these effects due to the presence of the isobenzofuranone moiety, which has been associated with anticancer properties in other compounds.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of indole derivatives. The presence of long alkyl chains in the structure of 1(3H)-Isobenzofuranone suggests that it may possess enhanced lipophilicity, allowing it to penetrate microbial membranes more effectively. Preliminary studies indicate that this compound may exhibit activity against various bacterial strains and fungi.

Neuroprotective Effects

Indole compounds are also known for their neuroprotective effects. The ability of 1(3H)-Isobenzofuranone to modulate neurotransmitter levels and reduce oxidative stress could position it as a potential candidate for treating neurodegenerative diseases. Mechanistic studies are needed to elucidate how this compound interacts with neuronal pathways.

Table of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Induces apoptosis and inhibits cell proliferation | |

| Antimicrobial | Disrupts microbial membranes | |

| Neuroprotective | Modulates neurotransmitter levels |

Case Study 1: Antitumor Efficacy

In a study published in Molecules, researchers evaluated the antitumor efficacy of various indole derivatives, including those structurally related to 1(3H)-Isobenzofuranone. The results demonstrated a significant reduction in tumor growth in vitro and in vivo models, suggesting that modifications to the indole structure can enhance therapeutic outcomes.

Case Study 2: Antimicrobial Testing

A recent investigation focused on the antimicrobial properties of several indole derivatives against common pathogens. The study found that compounds with longer alkyl chains exhibited increased activity against Gram-positive bacteria. This finding supports the hypothesis that the hydrophobic nature of 1(3H)-Isobenzofuranone may contribute to its antimicrobial efficacy.

Research Findings

Research on 1(3H)-Isobenzofuranone is still emerging, but initial findings suggest promising biological activities:

- Antitumor Studies : Various analogs have demonstrated IC50 values in the micromolar range against human cancer cell lines.

- Microbial Resistance : Some derivatives have shown effectiveness against resistant strains of bacteria.

- Neuroprotection : Preliminary data indicate potential protective effects against oxidative stress-induced neuronal damage.

准备方法

Key Synthetic Strategies for Indole-Phthalide Hybrids

The compound’s structure comprises two N-octyl-2-methylindole moieties linked to a phthalide core. Synthesis typically follows three stages:

- Alkylation of indole precursors to introduce the N-octyl and 2-methyl groups.

- Bis-indole coupling to form the 3,3-diarylphthalide scaffold.

- Cyclization and purification to isolate the target compound.

Recent patents, such as US10611745B2, highlight the use of sodium phenoxide-mediated aryl ether formation and zinc-based reductions for analogous isobenzofuranones, suggesting adaptable methodologies.

Stepwise Synthesis and Reaction Mechanisms

Alkylation of Indole Precursors

Indole derivatives undergo N-alkylation to install the 1-octyl-2-methyl substituents. A typical protocol involves:

- Reacting indole with 1-bromooctane in the presence of a base (e.g., KOH) at 80–100°C for 12–24 hours.

- Subsequent methylation at the 2-position using methyl iodide under alkaline conditions.

Critical Parameters :

Bis-Indole Coupling to Phthalide Intermediates

The central phthalide core is constructed via Friedel-Crafts alkylation or nucleophilic aromatic substitution:

Friedel-Crafts Approach

- Reactants : 3-bromophthalide and pre-alkylated indole derivatives.

- Catalyst : Lewis acids (e.g., AlCl₃ or FeCl₃) facilitate electrophilic aromatic substitution.

- Conditions : Reflux in dichloromethane (40–60°C, 8–12 hours).

This method yields the 3,3-bis(indolyl)phthalide scaffold but requires rigorous exclusion of moisture to prevent catalyst deactivation.

Nucleophilic Substitution

- Reactants : 3,3-dibromophthalide and lithiated indole derivatives.

- Conditions : Low-temperature (−78°C) lithiation using LDA, followed by coupling at 0–25°C.

Yield Optimization :

Alternative Methods and Industrial Adaptations

Zinc-Mediated Reductive Cyclization

Adapting methods from US10611745B2, zinc powder reduces nitro intermediates to amines, which undergo lactonization to form the phthalide core. While originally developed for 5-phenoxy derivatives, this approach could be modified for bis-indole systems by replacing phenoxide with indole nucleophiles.

Reaction Scheme :

Comparative Analysis of Synthesis Routes

*Estimated for analogous compounds.

Challenges and Optimization Strategies

Regioselectivity in Indole Substitution

常见问题

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to resolve the indole and isobenzofuranone moieties. The asymmetry at the C3 position (common in isobenzofuranones) requires 2D NMR (e.g., COSY, NOESY) to confirm stereochemistry .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (CHNO; MW 616.87) and fragmentation patterns .

- X-ray Diffraction (XRD): Single-crystal XRD resolves the absolute configuration (e.g., racemic mixtures in centrosymmetric space groups) and intermolecular interactions (e.g., H-bonding, π-π stacking). Data submission to the Cambridge Crystallographic Data Centre (CCDC) is standard .

Q. How is the compound synthesized, and what reaction conditions optimize yield?

Methodological Answer:

- Condensation Reactions: Synthesize via solvent-free condensation of phthalaldehyde derivatives with substituted indoles (e.g., 2-methyl-1-octylindole). Catalysts like ZrOCl-8HO improve regioselectivity .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or TLC .

- Challenges: Steric hindrance from the bulky 2-methyl-1-octylindole groups may reduce reaction efficiency. Optimize temperature (80–120°C) and catalyst loading (5–10 mol%) to enhance yield .

Advanced Research Questions

Q. How do the indole substituents influence the compound’s electronic properties and supramolecular assembly?

Methodological Answer:

- Computational Analysis: Perform density functional theory (DFT) calculations to map electron density distributions. The electron-rich indole groups may stabilize charge-transfer interactions in the solid state .

- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., H···H, C···O). For example, dimer formation via C–H···O bonds dominates crystal packing .

- Comparison with Analogues: Replace 2-methyl-1-octylindole with smaller substituents (e.g., methyl or hydroxy groups) to assess steric/electronic effects on crystal symmetry and melting points .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally related isobenzofuranones?

Methodological Answer:

- Cytotoxicity Screening: Use primary neuronal cultures (e.g., PC12 cells) to compare ROS scavenging efficacy and IC values. For example, bromo/fluoro substituents on isobenzofuranones enhance lipid peroxidation inhibition but may increase cytotoxicity at higher concentrations .

- Structure-Activity Relationship (SAR): Systematically vary indole substituents (e.g., alkyl chain length, methyl groups) to isolate steric vs. electronic contributions. For this compound, the long 1-octyl chains may improve membrane permeability but reduce aqueous solubility .

- Controlled Experiments: Replicate studies under standardized oxygen tension and pH to minimize variability in redox activity measurements .

Q. What advanced techniques characterize the compound’s potential as a functional material (e.g., optoelectronic applications)?

Methodological Answer:

- UV-Vis and Fluorescence Spectroscopy: Measure absorption/emission spectra in solvents of varying polarity. The extended π-system (indole-isobenzofuranone-indole) may exhibit solvatochromism, suggesting use as a polarity-sensitive probe .

- Cyclic Voltammetry: Determine redox potentials to assess suitability for organic semiconductors. Compare with Copikem 20 (a commercial dye analogue) to benchmark charge-transfer efficiency .

- Thermogravimetric Analysis (TGA): Evaluate thermal stability (decomposition >250°C) for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。